molecular formula C22H18F3N5O3S B2711976 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1105240-19-4

2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2711976
CAS No.: 1105240-19-4
M. Wt: 489.47
InChI Key: LYMXSKFWEYBXGC-UHFFFAOYSA-N
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Description

The compound 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by:

  • Core structure: A fused thiazole-pyridazine system with a 4-oxo group.
  • Substituents:
    • Position 7: Furan-2-yl group, providing π-electron-rich aromaticity.
    • Position 2: Pyrrolidin-1-yl substituent, enhancing solubility via its tertiary amine.
    • Acetamide side chain: Linked to N-(4-(trifluoromethyl)phenyl), contributing hydrophobicity and metabolic stability via the trifluoromethyl group.

Properties

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3S/c23-22(24,25)13-5-7-14(8-6-13)26-16(31)12-30-20(32)18-19(17(28-30)15-4-3-11-33-15)34-21(27-18)29-9-1-2-10-29/h3-8,11H,1-2,9-10,12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMXSKFWEYBXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide represents a novel class of biologically active molecules characterized by its complex multi-ring structure. This compound integrates various heterocyclic systems, such as thiazole, pyridazine, furan, and pyrrolidine, which contribute to its potential pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H20F3N5O3SC_{22}H_{20}F_3N_5O_3S, with a molecular weight of approximately 475.5 g/mol. The unique structural features suggest potential interactions with diverse biological targets. The presence of functional groups such as trifluoromethyl and acetamide enhances its reactivity and biological profile.

Preliminary studies indicate that this compound exhibits significant analgesic and anti-inflammatory activities. These effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Docking studies have shown that the compound can interact with COX enzymes, suggesting its potential as a lead compound for drug development aimed at treating pain and inflammation-related disorders .

Antimicrobial Activity

Research has demonstrated that structurally similar compounds possess antimicrobial properties. For instance, derivatives containing thiazole and pyridazine moieties have shown efficacy against various bacterial strains. The biological activity of the compound may extend to antimicrobial effects, warranting further investigation .

Anticancer Potential

The thiazole ring system is known for its anticancer properties. Compounds with similar structures have exhibited cytotoxic effects against different cancer cell lines. The intricate multi-ring structure of the studied compound may enhance its interaction with cancer-related targets, potentially leading to novel mechanisms of action not observed in simpler analogs .

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from simpler precursors. A general synthetic route could include:

  • Formation of the Thiazole Ring : Utilizing appropriate thioketones and amines.
  • Furan Integration : Introducing furan derivatives through electrophilic substitution.
  • Pyrrolidine Attachment : Employing cyclization reactions to incorporate the pyrrolidine moiety.
  • Final Acetamide Formation : Conjugating with trifluoromethyl phenyl acetamide.

Each step requires careful optimization to maximize yield and purity.

Study 1: Analgesic Activity

In a recent study evaluating the analgesic properties of related compounds, it was found that derivatives similar to our target compound exhibited significant pain relief in animal models, comparable to standard analgesics like ibuprofen . The mechanism was attributed to COX inhibition.

Study 2: Antimicrobial Evaluation

A series of thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities to our target showed effective inhibition at low concentrations (IC50 values ranging from 0.5 to 1 mg/mL) . This suggests potential for antimicrobial applications.

Comparative Analysis

To highlight the uniqueness of this compound relative to other known biologically active molecules, a comparative table is presented below:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N,N-diphenylacetamideChlorine substitution on acetamideAnalgesic properties
4-Amino-N,N-diphenylacetamideAmino group substitutionAntimicrobial activity
Thiazole-based derivativesThiazole ring systemAnticancer properties
Target Compound Multi-ring structure with furan and thiazoleAnalgesic, anti-inflammatory, potential anticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolo[4,5-d]pyridazine Family

Compound A : 2-[7-(4-Chlorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide ()

Key Differences :

  • Position 7 : 4-Chlorophenyl vs. furan-2-yl in the target compound. The chloro group increases electronegativity but reduces π-conjugation.
  • Position 2 : Methyl group vs. pyrrolidin-1-yl. Methyl offers steric bulk but lacks hydrogen-bonding capacity.
  • Acetamide side chain : N-(4-fluorophenyl) vs. N-(4-trifluoromethylphenyl). Fluorine provides moderate hydrophobicity, whereas trifluoromethyl enhances lipophilicity.

Table 1. Structural and Functional Comparison

Feature Target Compound Compound A ()
Core Structure Thiazolo[4,5-d]pyridazine-4-one Thiazolo[4,5-d]pyridazine-4-one
Position 7 Substituent Furan-2-yl (aromatic, polar) 4-Chlorophenyl (electronegative)
Position 2 Substituent Pyrrolidin-1-yl (basic, soluble) Methyl (non-polar)
Acetamide Group N-(4-trifluoromethylphenyl) N-(4-fluorophenyl)
LogP (Predicted) ~3.8 (higher lipophilicity) ~3.2

Implications :

  • The trifluoromethylphenyl side chain in the target compound increases metabolic resistance over Compound A’s fluorophenyl group, as CF₃ is less prone to oxidative degradation.
Compound B : 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one ()

Key Differences :

  • Core Structure : Thiazolo[4,5-d]pyrimidine (pyrimidine fusion) vs. thiazolo[4,5-d]pyridazine (pyridazine fusion). Pyridazine has fewer nitrogen atoms, altering electron distribution.
  • Substituents : Coumarin-derived chromophore (6-hydroxy-2-oxo-2H-chromen-4-yl) at Position 2 vs. pyrrolidin-1-yl in the target compound.
  • Bioactivity : Compound B’s coumarin moiety may confer fluorescence properties useful in imaging, whereas the target compound’s trifluoromethylphenyl group prioritizes target binding.

Implications :

  • The pyridazine core in the target compound likely exhibits reduced basicity compared to pyrimidine-based analogues, affecting interactions with enzymatic active sites.

Broader Context: Pyrrolo[1,2-b]pyridazine Derivatives ()

  • Trifluoromethylphenyl groups : Common in both structures for enhancing lipophilicity.
  • Pyrrolidine/pyrrolo moieties : Both incorporate nitrogen-containing rings for solubility or conformational rigidity.

Divergence :

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